

# Benzyl 1-Boc-piperidine-3-carboxylate molecular weight

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## Compound of Interest

**Compound Name:** *Benzyl 1-Boc-piperidine-3-carboxylate*

**Cat. No.:** B3034142

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An In-depth Technical Guide: **Benzyl 1-Boc-piperidine-3-carboxylate**

**Executive Summary:** This guide provides a comprehensive technical overview of **Benzyl 1-Boc-piperidine-3-carboxylate**, a key bifunctional building block in modern medicinal chemistry and organic synthesis. We will delve into its core physicochemical properties, outline a detailed synthetic protocol and characterization strategy, and explore its strategic application in drug discovery, focusing on the principle of orthogonal deprotection. This document is intended for researchers, scientists, and drug development professionals who utilize complex heterocyclic scaffolds in the design and synthesis of novel therapeutic agents.

## Introduction to a Versatile Heterocyclic Scaffold

**Benzyl 1-Boc-piperidine-3-carboxylate** (CAS No: 139985-95-8) is a synthetically valuable derivative of piperidine.<sup>[1][2]</sup> Its structure is distinguished by a piperidine core functionalized with two distinct and orthogonally stable protecting groups: a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen and a benzyl ester at the C-3 carboxylate position.

This dual-protection strategy is the cornerstone of its utility. The Boc group provides robust protection for the secondary amine under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation processes, yet it can be selectively removed under acidic conditions.<sup>[3]</sup> Conversely, the benzyl ester is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation. This orthogonality allows for the selective deprotection and subsequent functionalization at either the nitrogen or the carboxylic acid

position, making it an indispensable intermediate for constructing complex molecular architectures and libraries of compounds for drug discovery programs.<sup>[4][5]</sup> The piperidine motif itself is a privileged structure found in numerous approved drugs, and its N-benzyl derivatives are frequently used to modulate physicochemical properties and engage in crucial cation-π interactions with biological targets.<sup>[6][7][8]</sup>

## Physicochemical and Computational Properties

A precise understanding of a compound's properties is fundamental to its application. The key physicochemical and computationally derived properties of **Benzyl 1-Boc-piperidine-3-carboxylate** are summarized below.

Property	Value	Source
Molecular Formula	C <sub>18</sub> H <sub>25</sub> NO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	319.40 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	139985-95-8	<a href="#">[1]</a> <a href="#">[2]</a>
MDL Number	MFCD11975554	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless to White to Yellow Solid or Liquid	<a href="#">[9]</a>
Purity Standard	≥95%	<a href="#">[2]</a>
Storage Conditions	Sealed in dry, 2-8°C	<a href="#">[1]</a> <a href="#">[9]</a>
Topological Polar Surface Area (TPSA)	55.84 Å <sup>2</sup>	<a href="#">[2]</a>
LogP (calculated)	3.3769	<a href="#">[2]</a>
Hydrogen Bond Acceptors	4	<a href="#">[2]</a>
Hydrogen Bond Donors	0	<a href="#">[2]</a>
Rotatable Bonds	3	<a href="#">[2]</a>
SMILES	CC(C) (C)OC(=O)N1CCCC(C1)C(=O) OCC2=CC=CC=C2	<a href="#">[2]</a>

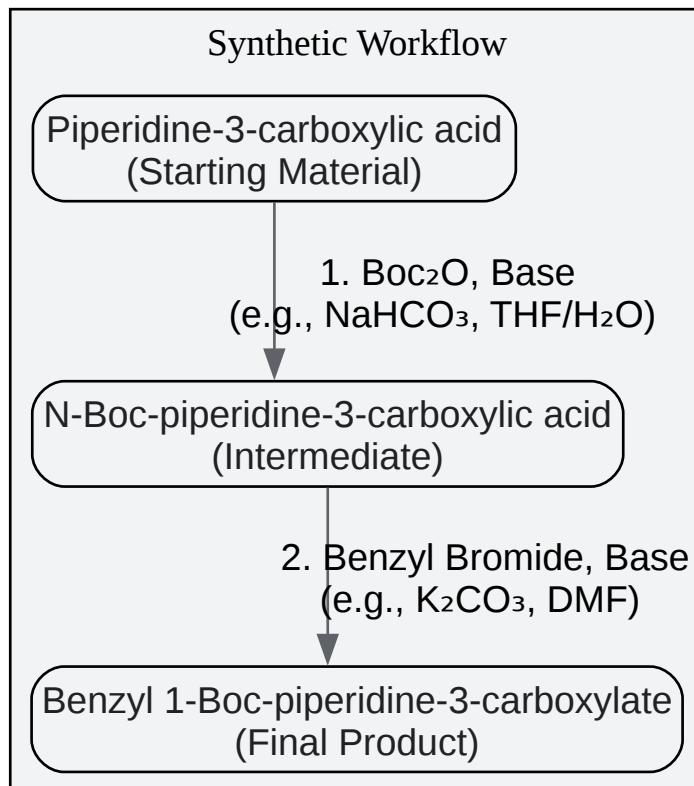
# Synthesis and Purification Strategy

The synthesis of **Benzyl 1-Boc-piperidine-3-carboxylate** is a multi-step process that hinges on the sequential protection of the piperidine-3-carboxylic acid starting material. The logic is to first protect the more reactive secondary amine, followed by the esterification of the carboxylic acid.

## Synthetic Workflow Overview

The overall synthetic transformation involves two key steps:

- **N-Boc Protection:** The piperidine nitrogen is protected using di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) under basic conditions. This is a standard and high-yielding reaction that renders the amine unreactive in subsequent steps.
- **O-Benzylation:** The carboxylic acid of the N-Boc protected intermediate is esterified using benzyl bromide in the presence of a base.



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Caption: A typical two-step synthesis of the target compound.

## Detailed Experimental Protocol

### Step 1: Synthesis of 1-Boc-piperidine-3-carboxylic acid

- To a stirred solution of piperidine-3-carboxylic acid (1 eq.) in a 1:1 mixture of Tetrahydrofuran (THF) and water, add sodium bicarbonate ( $\text{NaHCO}_3$ , 2.5 eq.).
- Cool the mixture to 0°C in an ice bath.
- Add a solution of di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ , 1.1 eq.) in THF dropwise over 30 minutes.
  - Causality: The basic aqueous environment deprotonates the carboxylic acid and ensures the amine is a free nucleophile, ready to attack the Boc anhydride. The  $\text{Boc}_2\text{O}$  is the source of the electrophilic Boc group.
- Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.
- Concentrate the mixture in vacuo to remove the THF.
- Cool the remaining aqueous solution to 0°C and acidify to pH ~3 with 1M  $\text{KHSO}_4$ .
- Extract the product with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous  $\text{Na}_2\text{SO}_4$ , filtered, and concentrated to yield the crude N-Boc protected intermediate, which can often be used without further purification.

### Step 2: Synthesis of **Benzyl 1-Boc-piperidine-3-carboxylate**

- Dissolve the crude 1-Boc-piperidine-3-carboxylic acid (1 eq.) in N,N-Dimethylformamide (DMF).
- Add potassium carbonate ( $\text{K}_2\text{CO}_3$ , 1.5 eq.) to the solution.
- Add benzyl bromide (1.2 eq.) dropwise.

- Causality:  $\text{K}_2\text{CO}_3$  acts as a base to deprotonate the carboxylic acid, forming a carboxylate salt. This anionic nucleophile then displaces the bromide from benzyl bromide in an  $\text{S}_{\text{n}}2$  reaction to form the benzyl ester.
- Stir the reaction at room temperature for 12-16 hours. Monitor progress by TLC.
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
- Wash the combined organic layers with water and brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.

## Purification

The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield **Benzyl 1-Boc-piperidine-3-carboxylate** as a pure compound.

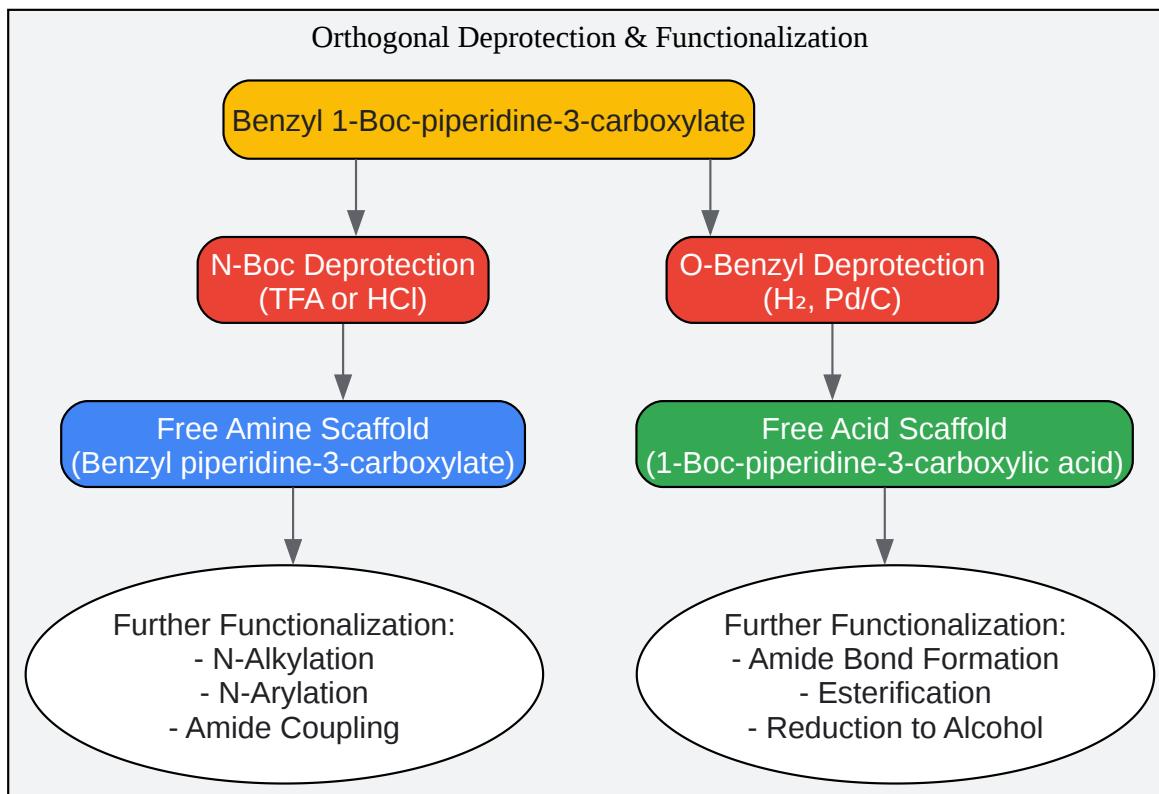
## Structural Characterization

To ensure the identity and purity of the synthesized product, a suite of analytical techniques is employed. The expected data from these analyses serve as a self-validating system for the protocol.

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz): The spectrum should confirm the presence of all key structural motifs. Expected signals include a singlet around  $\delta$  1.47 ppm (9H) for the tert-butyl protons of the Boc group, a multiplet in the aromatic region  $\delta$  7.30-7.40 ppm (5H) for the benzyl ring protons, a singlet around  $\delta$  5.15 ppm (2H) for the benzylic  $\text{CH}_2$  protons, and a series of multiplets between  $\delta$  1.5-4.2 ppm for the diastereotopic protons of the piperidine ring.
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 101 MHz): Key signals are expected around  $\delta$  173 ppm (ester carbonyl),  $\delta$  155 ppm (carbamate carbonyl),  $\delta$  136 ppm (quaternary aromatic carbon),  $\delta$  128 ppm (aromatic CHs),  $\delta$  80 ppm (quaternary carbon of Boc group),  $\delta$  66 ppm (benzylic  $\text{CH}_2$ ), and within the  $\delta$  25-50 ppm range for the piperidine and methyl carbons.
- Mass Spectrometry (ESI+): The analysis should show a prominent peak corresponding to the protonated molecule  $[\text{M}+\text{H}]^+$  at  $m/z$  320.4.
- HPLC: Used to determine the purity of the final product, which should typically be  $\geq 95\%$ .

## Strategic Applications in Drug Discovery

The primary value of **Benzyl 1-Boc-piperidine-3-carboxylate** lies in its role as a versatile scaffold for building molecular complexity through selective deprotection.



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Caption: Orthogonal deprotection pathways for selective synthesis.

## N-Deprotection for Amine Functionalization

The Boc group can be cleanly removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.<sup>[3]</sup> This reaction is typically fast and occurs at room temperature, yielding the benzyl ester of piperidine-3-

carboxylic acid as a salt. The liberated secondary amine is a key nucleophilic handle for a variety of subsequent reactions, including:

- Reductive amination
- N-alkylation and N-arylation (e.g., Buchwald-Hartwig coupling)
- Acylation to form amides and sulfonamides

## O-Deprotection for Carboxylic Acid Functionalization

The benzyl ester is selectively cleaved via catalytic hydrogenation, most commonly using palladium on carbon (Pd/C) as a catalyst under an atmosphere of hydrogen gas (H<sub>2</sub>).<sup>[3]</sup> This deprotection is highly efficient and proceeds under neutral conditions, leaving the acid-labile Boc group intact. The resulting free carboxylic acid (1-Boc-piperidine-3-carboxylic acid) is a versatile electrophilic handle for reactions such as:

- Amide bond formation with various amines using standard coupling reagents (e.g., EDC, HATU).
- Esterification with other alcohols.
- Reduction to the corresponding primary alcohol.

## Conclusion

**Benzyl 1-Boc-piperidine-3-carboxylate** is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, reliable synthetic route, and, most importantly, its capacity for orthogonal deprotection make it an exceptionally powerful and flexible building block. By enabling the controlled, stepwise elaboration of the piperidine core at two distinct positions, it facilitates the efficient synthesis of complex, three-dimensional molecules essential for the discovery and development of next-generation therapeutics.

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## References

- 1. 139985-95-8|Benzyl 1-Boc-piperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinfo.com [nbinfo.com]
- 9. Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 39945-51-2 [sigmaaldrich.com]
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